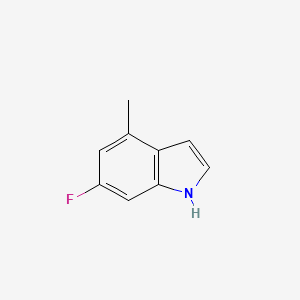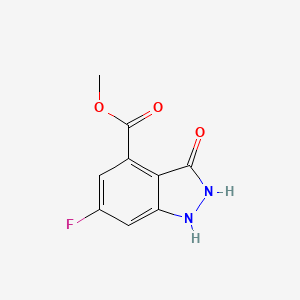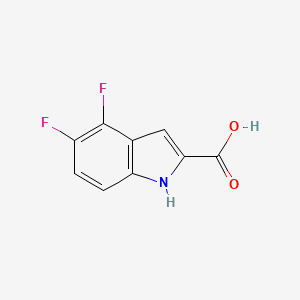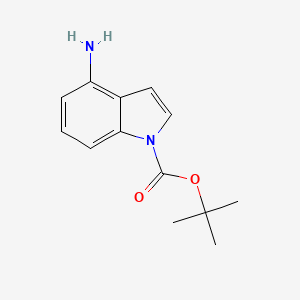
6-(4-(Trifluoromethyl)phenyl)nicotinic acid
Vue d'ensemble
Description
“6-(4-(Trifluoromethyl)phenyl)nicotinic acid” is a trifluoromethyl-containing aromatic compound . It has unique biological activity and can be used as a precursor material for the preparation of other pesticides or medicines .
Synthesis Analysis
The synthesis of “6-(4-(Trifluoromethyl)phenyl)nicotinic acid” involves several steps. The major use of its derivatives is in the protection of crops from pests . More than 20 new derivatives have acquired ISO common names . Several derivatives are also used in the pharmaceutical and veterinary industries .Molecular Structure Analysis
The molecular formula of “6-(4-(Trifluoromethyl)phenyl)nicotinic acid” is C13H8F3NO2 . Its average mass is 191.107 Da .Chemical Reactions Analysis
The chemical reactions involving “6-(4-(Trifluoromethyl)phenyl)nicotinic acid” are complex. The biological activities of its derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(4-(Trifluoromethyl)phenyl)nicotinic acid” are unique due to the presence of the trifluoromethyl group . It has a molecular weight of 207.11 g/mol .Applications De Recherche Scientifique
Pharmaceutical Research
6-(4-(Trifluoromethyl)phenyl)nicotinic acid: is a trifluoromethyl-containing aromatic compound with unique biological activity. It serves as a precursor material for the preparation of various pharmaceuticals, including:
- Pesticides : It is a key intermediate of flonicamid , a highly effective insecticide .
- HCV NS5B Polymerase Inhibitors : Used in the synthesis of pyridinecarboxamide as inhibitors for the HCV NS5B polymerase, a vital enzyme for the hepatitis C virus .
- CRAC Channel Inhibitors : Synthesis of pyrazolecarboxyphenylamine as inhibitors for the Calcium Release-Activated Calcium (CRAC) channel, which plays a significant role in immune response .
- Modulators of Neurotransmitter Receptors : It has been mentioned in patents for its use in modulating GABAb receptors, which are important in treating neurological disorders .
Chemical Synthesis
This compound has been utilized in:
- Synthesis of Fluorescent Chemosensors : For creating fluorescent photoinduced electron transfer (PET) chemosensors, which are used to detect ions or molecules by fluorescence changes .
Agricultural Chemistry
In agriculture, it is used for:
Orientations Futures
Mécanisme D'action
Target of Action
It is suggested that the compound may have an impact on the respiratory system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-(4-(Trifluoromethyl)phenyl)nicotinic acid. For instance, thermal decomposition can lead to the release of irritating gases and vapors . It is also recommended to avoid releasing the compound into the environment .
Propriétés
IUPAC Name |
6-[4-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEFXRGANGGHEPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647044 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-(Trifluoromethyl)phenyl)nicotinic acid | |
CAS RN |
253315-23-0 | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=253315-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[4-(Trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

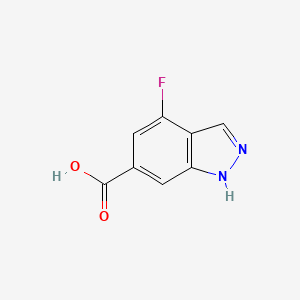
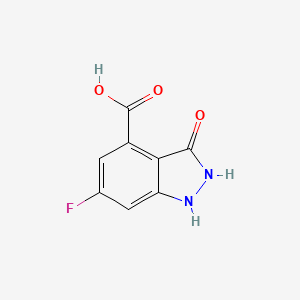



![5-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B1343683.png)


